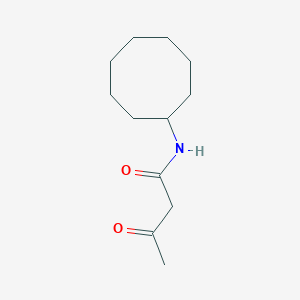

N-cyclooctyl-3-oxobutanamide

Vue d'ensemble

Description

Synthesis Analysis

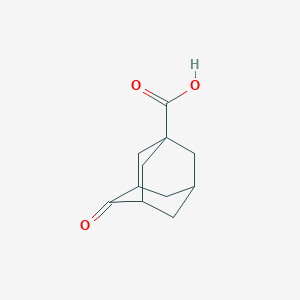

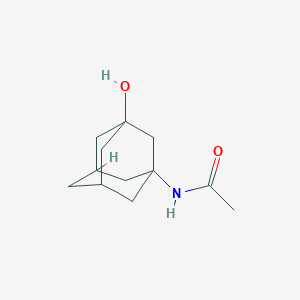

The synthesis of compounds related to N-cyclooctyl-3-oxobutanamide involves various innovative methods. For instance, the synthesis of a boronated amino acid for Boron Neutron Capture Therapy (BNCT) was achieved through a series of reactions starting with the monoalkylation of m-carborane and subsequent cycloaddition and reductive dechlorination steps, leading to the final product in excellent yield . Similarly, the asymmetric synthesis of spirooxindoles fused with cyclobutanes was developed using organocatalytic formal [2 + 2] cycloadditions, which resulted in compounds with multiple stereocenters and high regioselectivity and stereocontrol . Additionally, Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions of 3-alkoxycyclobutanones with carbonyl compounds have been reported, yielding complex bicyclic and tricyclic structures with high regio- and diastereoselectivity .

Molecular Structure Analysis

The molecular structures resulting from these syntheses are characterized by complex frameworks and multiple stereocenters. The boronated amino acid synthesized for BNCT applications features a cyclobutane ring and a carborane moiety, which is essential for its potential therapeutic use . The spirooxindole compounds possess a spirocyclobutyl oxindole core with four contiguous stereocenters, including a challenging spiro quaternary center, demonstrating the effectiveness of the organocatalytic approach . The products of the [4 + 2] cycloaddition reactions include 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives and 3,3-dialkyl-6-ethoxy-2,3,5,6-tetrahydro-4H-pyran-4-one derivatives, showcasing the versatility of cyclobutanones in forming diverse and complex molecular architectures .

Chemical Reactions Analysis

The chemical reactions employed in these syntheses are notable for their regio- and stereoselectivity. The [2 + 2] cycloaddition used in the synthesis of the BNCT agent is a key step in constructing the cyclobutane ring . The organocatalytic formal [2 + 2] cycloadditions under H-bond-directing dienamine activation are remarkable for their ability to control the formation of multiple stereocenters with high precision . The intermolecular [4 + 2] cycloaddition reactions demonstrate the ability to selectively open the cyclobutanone ring and insert carbonyl compounds, leading to structurally diverse products .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of N-cyclooctyl-3-oxobutanamide, the described compounds share some structural features that can infer certain properties. Cyclobutane rings are known for their strain and reactivity, which can influence the stability and reactivity of the synthesized compounds . The presence of multiple stereocenters can affect the compounds' physical properties, such as melting points and solubility, as well as their biological activity . The boronated compounds designed for BNCT are likely to have unique properties due to the presence of the carborane unit, which is known for its thermal stability and neutron capture ability .

Applications De Recherche Scientifique

Oxidative Cyclization in Synthesis

N-cyclooctyl-3-oxobutanamide is involved in oxidative cyclization reactions. Asahi and Nishino (2009) described its use in manganese(III)-induced oxidative intramolecular cyclization to produce 3-azabicyclo[3.1.0]hexan-2-ones, which are valuable in synthetic chemistry (Asahi & Nishino, 2009).

Toxicity Assessment

Research by Razzaghi-Asl et al. (2017) focused on assessing the toxicity of various 3-oxobutanamide derivatives, including N-cyclooctyl-3-oxobutanamide, using human lymphocytes and isolated mitochondria. This study is crucial in understanding the safety profile of these compounds (Razzaghi-Asl et al., 2017).

Crystal Structure Analysis

X. Tai et al. (2005) investigated the crystal structure of a similar compound, N-(3-chlorophenyl)-3-oxobutanamide. Understanding these structures aids in the development of more effective synthetic methods and potentially new applications (Tai et al., 2005).

Hydrogen Bonding Characteristics

Frohberg et al. (2002) explored the intra- and intermolecular hydrogen bonding in N-aryl-2-chloro-3-oxobutanamides, closely related to N-cyclooctyl-3-oxobutanamide. Such studies are fundamental in understanding molecular interactions and their implications in material science and pharmaceuticals (Frohberg et al., 2002).

Multicomponent Reactions in Synthesis

Tkachenko et al. (2014) demonstrated the influence of the aryl substituent in N-aryl-3-oxobutanamides on multicomponent reactions. This study highlights the versatility of these compounds in synthetic chemistry, potentially including N-cyclooctyl-3-oxobutanamide (Tkachenko et al., 2014).

Lithium Extraction Studies

The application of β-carbonyl amide N,N-bis(2-ethylhexyl)-3-oxobutanamide for lithium ion extraction was explored by Ji et al. (2016). This research provides insight into the potential industrial applications of similar compounds like N-cyclooctyl-3-oxobutanamide in metal ion extraction processes (Ji et al., 2016).

Propriétés

IUPAC Name |

N-cyclooctyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHOQVCIWQGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387283 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-3-oxobutanamide | |

CAS RN |

58102-36-6 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

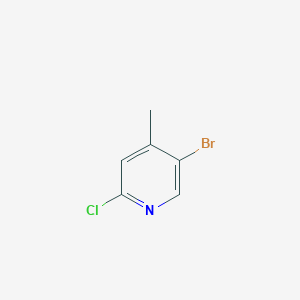

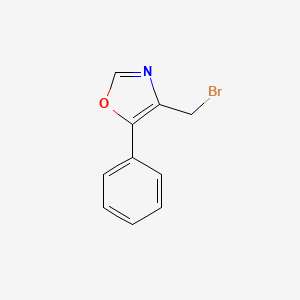

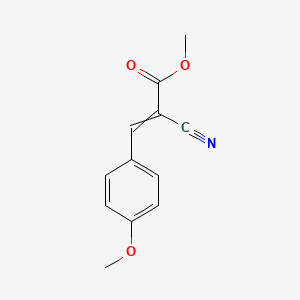

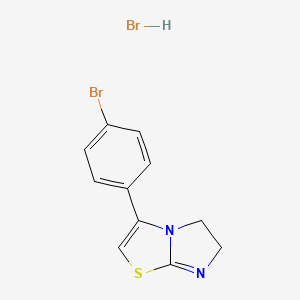

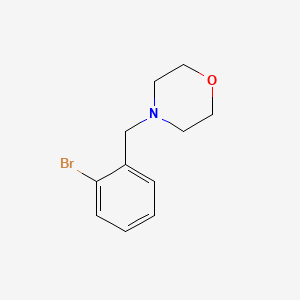

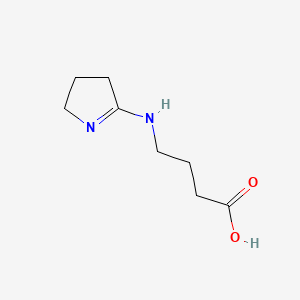

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)